Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)

Lipophilicity Drug-likeness Chromatography

Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) (CAS 107942-26-7) is a heterocyclic building block belonging to the 1-pyrroline (3,4-dihydro-2H-pyrrole) class. It features a partially saturated pyrrole ring with a methylthio (-SMe) substituent at position 5 and an acetyl (-COCH₃) group at position 3, giving it the molecular formula C₇H₁₁NOS and a molecular weight of 157.24 g/mol.

Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
CAS No. 107942-26-7
Cat. No. B008992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)
CAS107942-26-7
SynonymsEthanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]- (9CI)
Molecular FormulaC7H11NOS
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCC(=O)C1CC(=NC1)SC
InChIInChI=1S/C7H11NOS/c1-5(9)6-3-7(10-2)8-4-6/h6H,3-4H2,1-2H3
InChIKeyRKGZXWXOIRSWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) CAS 107942-26-7: Structural Classification and Core Identifiers


Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) (CAS 107942-26-7) is a heterocyclic building block belonging to the 1-pyrroline (3,4-dihydro-2H-pyrrole) class. It features a partially saturated pyrrole ring with a methylthio (-SMe) substituent at position 5 and an acetyl (-COCH₃) group at position 3, giving it the molecular formula C₇H₁₁NOS and a molecular weight of 157.24 g/mol [1]. The compound is commercially available from specialist chemical suppliers, typically at purities of 95% to 98%, and is primarily intended for research use as a synthetic intermediate . Its IUPAC name is 1-(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-3-yl)ethanone, and its SMILES notation is CC(=O)C1CC(=NC1)SC [1].

Heterocyclic building block — 1-pyrroline scaffold with methylthio and acetyl substitution for synthetic intermediate workflows.
Thioimidate reactivity — N=C-SMe motif enables distinct cycloaddition and acylation pathways not available with alkyl-substituted analogs.
Chiral intermediate — sp³ stereocenter at C-3 supports asymmetric synthesis and chiral pool strategy development.

Why Generic Substitution Fails for 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]ethanone: The Consequence of a Thioimidate Scaffold


Substituting this compound with a close analog is non-trivial due to the unique electronic and steric environment created by the methylthio group on a partially saturated pyrrole ring. Unlike its ethyl-substituted analog (CAS 107942-25-6) where the alkyl group acts primarily as a spectator, the methylthio substituent fundamentally alters the scaffold's reactivity by creating a thioimidate (N=C-SMe) functionality [1][2]. This converts the ring system from a simple enamine into a push-pull olefin, dramatically changing its cycloaddition behavior, susceptibility to nucleophilic attack, and metal-coordinating ability. Consequently, selecting a non-thio-substituted 1-pyrroline for a synthetic sequence is not a functional replacement and will likely lead to divergent reaction outcomes, as demonstrated in the distinct chemical behavior of 2-(methylthio)-1-pyrrolines with acyl chlorides [2].

Target compound
Thioimidate scaffold N=C-SMe push-pull olefin; reported distinct reactivity with acyl chlorides.
Ethyl analog (CAS 107942-25-6)
Simple enamine scaffold Alkyl group acts primarily as spectator; thioimidate reactivity absent.
Substituting with a non-thio-substituted 1-pyrroline may lead to divergent cycloaddition behavior and altered metal-coordinating ability. Method transfer between scaffolds may require re-optimization.

Quantitative Differentiation Evidence for 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]ethanone Against Closest Analogs


Lipophilicity Modulation: Methylthio-Substituted Analog is More Polar than its Ethyl Counterpart

The target compound's methylthio substituent confers significantly lower lipophilicity compared to a direct alkyl-substituted analog. The computed partition coefficient (XLogP3-AA) for 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]ethanone is 0 [1]. In contrast, the 5-ethyl analog, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-yl)ethanone (CAS 107942-25-6), lacks the polarizable sulfur atom and contains an additional methylene unit, yielding a molecular formula of C₈H₁₃NO (MW 139.19) . While a computed XLogP3 for the ethyl analog is not directly reported, the target's value of 0 indicates it is considerably more hydrophilic, a critical factor for applications requiring aqueous solubility or specific chromatographic retention times.

Lipophilicity shift
Class-level inference
Computed XLogP3-AA = 0 for target; estimated Δ > 1.5 vs ethyl analog, indicating markedly higher polarity.
Reported lipophilicity context — may support aqueous solubility screening and chromatographic method development.
In silico prediction; experimental logP verification recommended.
Lipophilicity Drug-likeness Chromatography

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiate Target from Fully Aromatic Pyrrole Isomers

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 54.7 Ų and 3 hydrogen bond acceptors [1]. Its fully aromatic positional isomer, 1-[5-(methylthio)-1H-pyrrol-2-yl]ethanone (CAS 156210-88-7, molecular formula C₇H₉NOS, MW 155.22), shares the same heteroatom count but differs in ring saturation and substitution pattern . The dihydropyrrole ring in the target results in an sp³-hybridized carbon at position 3, creating a chiral center and a non-planar ring conformation, which cannot be replicated by the flat aromatic pyrrole. This structural difference directly impacts molecular recognition by chiral biological targets.

Ring architecture & chirality
Supporting evidence
Target: partially saturated 3,4-dihydro-2H-pyrrole with sp³ stereocenter at C-3. Aromatic isomer (CAS 156210-88-7): planar 1H-pyrrole, no stereocenter.
Stereochemical-control context — chiral center may support enantioselective synthesis; planar analog cannot replicate this attribute.
Qualitative structural comparison from PubChem 2D/3D data.
Molecular property Bioavailability Permeability

Molecular Weight and Formula Distinction: A Sulfur-Specific Mass Shift of +18 Da Over the Ethyl Analog

The target compound (C₇H₁₁NOS) has a monoisotopic mass of 157.056 Da and an exact mass of 157.056 Da [1]. Its closest alkyl analog, 1-(5-ethyl-3,4-dihydro-2H-pyrrol-3-yl)ethanone (CAS 107942-25-6), has the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol . This represents a mass shift of +18.04 Da, which is analytically significant for LC-MS method development, ensuring baseline separation in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

Mass shift vs ethyl analog
Cross-study comparable
Target monoisotopic mass: 157.056 Da. Ethyl analog (C₈H₁₃NO): 139.19 g/mol. +18.04 Da shift.
Supports LC-MS method development — mass difference enables baseline separation in SIM/MRM modes.
HRMS or LC-MS analysis context; confirmation under specific instrumental conditions advised.
Mass spectrometry LC-MS Quality control

Optimal Application Scenarios for 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]ethanone Based on Quantitative Differentiation


Chiral Pool Synthesis and Asymmetric Transformations

The compound's single undefined stereocenter at the 3-position of the dihydropyrrole ring makes it a candidate for chiral resolution or asymmetric synthesis campaigns. Unlike the planar, fully aromatic 1H-pyrrole isomer (CAS 156210-88-7), this scaffold can be used to transfer chirality to more complex architectures, a feature directly supported by the structural evidence of sp³ hybridization [1].

Development of Polar, Low-Lipophilicity Drug Candidates

With a computed XLogP3 of 0, this compound sits in the optimal lipophilicity range for CNS drug discovery (typically XLogP < 3) and offers a significant advantage over more lipophilic ethyl analogs. Researchers aiming to reduce logP while maintaining a heterocyclic core for lead optimization can leverage this property, as highlighted by the quantitative differentiation from the ethyl-substituted analog [2].

Thioimidate-Based Synthetic Methodology

The methylthio group, in conjunction with the endocyclic imine, forms a thioimidate motif (N=C-SMe) that is absent in alkyl-substituted dihydropyrroles. This motif is known to undergo unique transformations with acyl chlorides under mild conditions, as demonstrated for the closely related 2-(methylthio)-1-pyrroline [3]. Researchers developing novel annulation or cycloaddition reactions should prioritize this compound for its distinct reactivity profile.

LC-MS Method Development and Analytical Standards

The precise monoisotopic mass of 157.056 Da and its differentiation by +18 Da from the ethyl analog provides a clean analytical window for mass spectrometry-based assays. This compound can serve as a well-characterized standard for method validation in pharmacokinetic or environmental analysis studies, a use case supported by the quantitative mass shift data [4].

Application
Selection Property
Validation Focus
Chiral pool synthesis and asymmetric transformations
sp³ stereocenter at C-3 position
Chiral resolution or enantioselective step outcome
Low-lipophilicity lead optimization
Reported XLogP3 and polarity profile
Aqueous solubility and membrane-permeability assays
Thioimidate-based synthetic methodology
N=C-SMe push-pull olefin reactivity
Cycloaddition or acylation reaction outcome
LC-MS method development and analytical reference
Monoisotopic mass and sulfur-specific mass shift
SIM/MRM baseline separation and ion ratio consistency
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